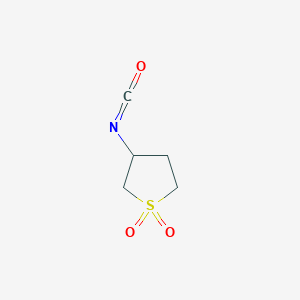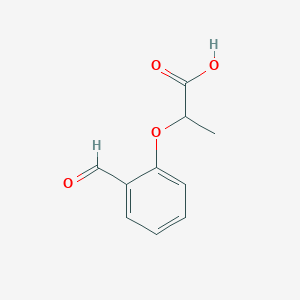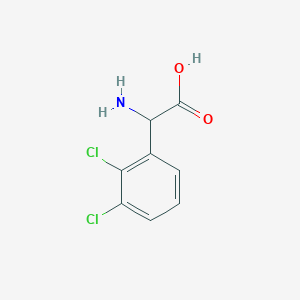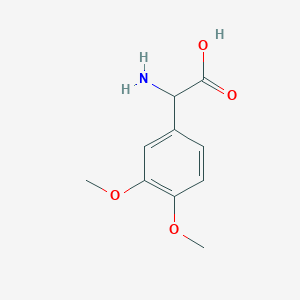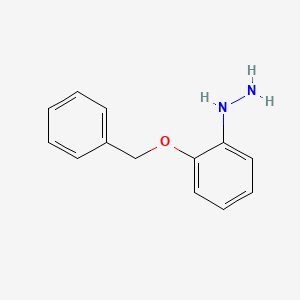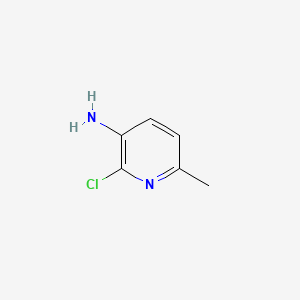
3-Amino-2-chloro-6-picoline
Overview
Description
3-Amino-2-chloro-6-picoline: is a chemical compound with the molecular formula C6H7ClN2 . It is characterized by the presence of amino, chloro, and picoline functional groups. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
3-Amino-2-chloro-6-picoline, also known as 2-chloro-6-methyl-3-pyridinylamine , is a chemical compound that has been used in the synthesis of various pharmaceuticals.
Mode of Action
It’s structurally similar compound, 6-chloro-2-methylpyridin-3-amine, has been used as a reactant in the preparation of pyrido [3,2-e] [1,4]diazepine derivatives with anti-hiv-1-activity . This suggests that this compound might interact with its targets in a similar manner, leading to the synthesis of bioactive compounds.
Biochemical Pathways
Given its structural similarity to picolinic acid, it might be involved in the kynurenine pathway, which is a catabolite of the amino acid tryptophan .
Pharmacokinetics
Its physical properties such as molecular weight (14259 g/mol) and its solid form might influence its bioavailability.
Result of Action
Its use in the synthesis of anti-hiv-1 compounds suggests that it may have antiviral effects.
Action Environment
It’s recommended to store this compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen might affect its stability.
Biochemical Analysis
Biochemical Properties
3-Amino-2-chloro-6-picoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+). The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyridine derivatives. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can influence the production of NAD+ by modulating the activity of enzymes in the kynurenine pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles. For instance, phosphorylation or acetylation of the compound can affect its localization and interaction with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-picoline typically involves multiple steps. One common method starts with 4-picoline as the raw material. The process includes:
Nitration: 4-picoline is nitrated using concentrated nitric acid.
Nitro Migration: The nitro group is migrated using sodium pyrosulfite.
Catalytic Hydrogenation: The nitro compound is reduced to an amino compound using a catalyst.
Chlorination: The final step involves chlorination using hydrogen peroxide and concentrated hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The raw materials are readily available, and the reaction conditions are mild, making the process cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloro-6-picoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate are used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: 3-Amino-2-chloro-6-picoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of pyrido[3,2-e][1,4]diazepine derivatives with anti-HIV-1 activity .
Biology and Medicine: In biological research, this compound is used to study the effects of amino and chloro substituents on biological activity. It is also investigated for its potential therapeutic applications, including antiviral and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Comparison with Similar Compounds
- 2-Chloro-6-methylpyridine
- 3-Amino-6-chloro-2-picoline
- 2-Amino-3-chloro-6-picoline
Comparison: 3-Amino-2-chloro-6-picoline is unique due to the specific positioning of the amino and chloro groups on the picoline ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, 3-Amino-6-chloro-2-picoline has a different arrangement of substituents, leading to variations in reactivity and applications .
Properties
IUPAC Name |
2-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMSBUDMYMYTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370294 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39745-40-9 | |
| Record name | 3-Amino-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




